1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-
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Overview
Description
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a trifluorobutenylthio group at the 2-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-methyl-: A simpler derivative with only a methyl group at the 1-position.
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-: The compound of interest with additional trifluorobutenylthio substitution.
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-: Another similar compound with different substituents.
Uniqueness
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
539850-80-1 |
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Molecular Formula |
C8H9F3N2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole |
InChI |
InChI=1S/C8H9F3N2S/c1-13-4-3-12-8(13)14-5-2-6(9)7(10)11/h3-4H,2,5H2,1H3 |
InChI Key |
NTLNDBBYIVQDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC(=C(F)F)F |
Origin of Product |
United States |
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